Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3)
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Overview
Description
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is a chemical compound known for its unique structure and properties. This compound is a triester formed by the reaction of boric acid with ethanol derivatives. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) typically involves the esterification reaction between boric acid and ethanol derivatives. The process can be summarized as follows:
Reactants: Boric acid (H3BO3) and Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are often used to facilitate the esterification reaction.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 100-150°C.
Purification: The product is purified through distillation or recrystallization to obtain the pure ester compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous reactors and advanced purification techniques are employed to ensure high yield and purity. The use of automated systems and quality control measures ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of boric acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of borates and other oxidation products.
Substitution: The ester group can participate in substitution reactions where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and the corresponding alcohol.
Oxidation: Borates and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) involves its ability to form stable complexes with various molecules. The ester groups can interact with different functional groups, facilitating various chemical reactions. The boric acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, acetate: Similar structure but with an acetate ester group instead of boric acid.
Tris(2-(2-methoxyethoxy)ethyl) orthoborate: Another ester of boric acid with similar properties.
Uniqueness
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is unique due to its specific esterification with boric acid, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various reactions makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
93165-89-0 |
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Molecular Formula |
C7H17BO6 |
Molecular Weight |
208.02 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxyboronic acid |
InChI |
InChI=1S/C7H17BO6/c1-11-2-3-12-4-5-13-6-7-14-8(9)10/h9-10H,2-7H2,1H3 |
InChI Key |
DSILSMIQUPKHSH-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCOCCOCCOC |
Origin of Product |
United States |
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